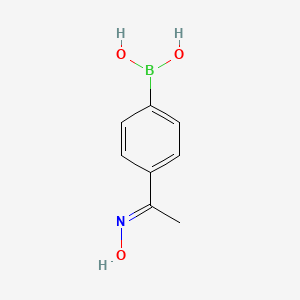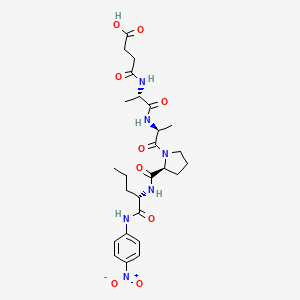![molecular formula C8H4N2S B1412337 噻吩并[2,3-b]吡啶-2-腈 CAS No. 1824274-54-5](/img/structure/B1412337.png)
噻吩并[2,3-b]吡啶-2-腈
描述
Thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological and biological activities.
科学研究应用
Thieno[2,3-b]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
作用机制
Target of Action
Thieno[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .
Mode of Action
It’s known that the substitution of the phenylpiperazine ring greatly enhances the pim-1 inhibition , suggesting that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
Therefore, inhibiting Pim-1 kinase could potentially affect these pathways, leading to downstream effects such as reduced cell proliferation .
Result of Action
Thieno[2,3-b]pyridine derivatives have shown promising results in inhibiting cell proliferation. For instance, they have demonstrated potent anti-proliferative effects against a number of tumor cell lines . .
Action Environment
For instance, the storage temperature for Thieno[2,3-b]pyridine-2-carbonitrile is recommended to be ambient , suggesting that extreme temperatures might affect its stability.
生化分析
Biochemical Properties
Thieno[2,3-b]pyridine-2-carbonitrile plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been reported to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme, which is involved in DNA repair processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in cancer treatment. Additionally, thieno[2,3-b]pyridine-2-carbonitrile has been shown to modulate multidrug resistance, making it a promising candidate for overcoming drug resistance in cancer therapy .
Cellular Effects
Thieno[2,3-b]pyridine-2-carbonitrile exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, thieno[2,3-b]pyridine-2-carbonitrile can modulate the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of thieno[2,3-b]pyridine-2-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosyl-DNA phosphodiesterase I (TDP1), inhibiting its activity and preventing DNA repair . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, thieno[2,3-b]pyridine-2-carbonitrile can activate or inhibit other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[2,3-b]pyridine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thieno[2,3-b]pyridine-2-carbonitrile remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that thieno[2,3-b]pyridine-2-carbonitrile can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of thieno[2,3-b]pyridine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, thieno[2,3-b]pyridine-2-carbonitrile may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Thieno[2,3-b]pyridine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, thieno[2,3-b]pyridine-2-carbonitrile can alter metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of thieno[2,3-b]pyridine-2-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of thieno[2,3-b]pyridine-2-carbonitrile to different tissues, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
Thieno[2,3-b]pyridine-2-carbonitrile exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules, increasing its efficacy. For example, thieno[2,3-b]pyridine-2-carbonitrile may accumulate in the nucleus, where it can inhibit DNA repair enzymes and induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carbonitrile typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine-2-carbonitrile are not extensively documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and starting materials.
化学反应分析
Types of Reactions: Thieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
相似化合物的比较
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar pharmacological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: Thieno[2,3-b]pyridine-2-carbonitrile stands out due to its unique combination of pharmacological activities and its potential as a versatile building block in synthetic chemistry. Its ability to act as a Pim-1 kinase inhibitor and multidrug resistance modulator highlights its significance in medicinal chemistry .
属性
IUPAC Name |
thieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJCKNXBTKARRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)



![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)


![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)
